5-(Bromomethylene)imidazolidine-2,4-dione
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Overview
Description
5-(Bromomethylene)imidazolidine-2,4-dione is a chemical compound with the molecular formula C4H3BrN2O2 and a molecular weight of 190.984 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with boron trifluoride diethyl etherate in acetonitrile at 40 degrees Celsius for 9 hours . Another method involves dehydrogenation reactions that are common in high-temperature pyrolysis .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.984 and a molecular formula of C4H3BrN2O2 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Catalysis
- A method for the synthesis of 5-bromo(aryl)methylene-substituted hydantoins, demonstrating the utility of "5-(Bromomethylene)imidazolidine-2,4-dione" in creating structurally diverse molecules through bromination reactions. This process is instrumental in the development of compounds with potential applications in medicinal chemistry and material science (Antipin et al., 2008).
- The synthesis and characterization of novel magnetic immobilized para-aminobenzoic acid-Cu(II) complex as a green, efficient, and reusable catalyst for aldol condensation reactions, highlighting the role of "this compound" derivatives in green chemistry applications (Esam et al., 2020).
Biological Applications
- The design, synthesis, and biological evaluation of novel derivatives as HIV-1 fusion inhibitors. This research underscores the potential of "this compound" derivatives in developing antiviral therapies (Ibrahim et al., 2020).
- A study on the electrochemical oxidation of hydantoins and their DNA binding properties, indicating the potential of "this compound" derivatives in bioelectrochemistry and drug design (Nosheen et al., 2012; Shah et al., 2013).
Material Science
- Investigation of the thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, demonstrating the role of "this compound" derivatives in synthesizing materials with enhanced thermal stability (Kaczmarek et al., 2012).
Mechanism of Action
- Role : TNKS proteins play essential roles in the Wnt β-catenin pathway and various cellular processes, making them suitable targets for cancer therapy .
- Resulting Changes : This binding inhibits TNKS activity, affecting Wnt signaling and cellular processes .
- Affected Pathways : The Wnt β-catenin pathway is a key target. Dysregulation of this pathway contributes to cancer progression .
Target of Action
Mode of Action
Biochemical Pathways
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Bromomethylene)imidazolidine-2,4-dione involves the reaction of imidazolidine-2,4-dione with bromoacetaldehyde in the presence of a base.", "Starting Materials": [ "Imidazolidine-2,4-dione", "Bromoacetaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve imidazolidine-2,4-dione in a suitable solvent (e.g. water, ethanol)", "Add bromoacetaldehyde to the solution", "Add a base to the solution to initiate the reaction", "Stir the reaction mixture at room temperature for a suitable period of time (e.g. 24 hours)", "Filter the resulting solid product and wash with a suitable solvent (e.g. water, ethanol)", "Dry the product under vacuum to obtain 5-(Bromomethylene)imidazolidine-2,4-dione" ] } | |
CAS No. |
597528-07-9 |
Molecular Formula |
C4H3BrN2O2 |
Molecular Weight |
190.98 g/mol |
IUPAC Name |
5-(bromomethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H3BrN2O2/c5-1-2-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) |
InChI Key |
YOZSOYVCZSKSNP-UHFFFAOYSA-N |
Isomeric SMILES |
C(=C\1/C(=O)NC(=O)N1)\Br |
SMILES |
C(=C1C(=O)NC(=O)N1)Br |
Canonical SMILES |
C(=C1C(=O)NC(=O)N1)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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